Lsd1-UM-109

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

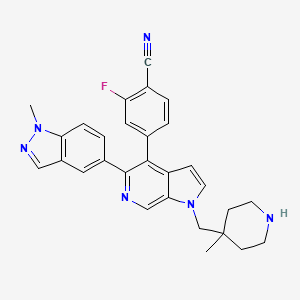

Molecular Formula |

C29H27FN6 |

|---|---|

Molecular Weight |

478.6 g/mol |

IUPAC Name |

2-fluoro-4-[5-(1-methylindazol-5-yl)-1-[(4-methylpiperidin-4-yl)methyl]pyrrolo[2,3-c]pyridin-4-yl]benzonitrile |

InChI |

InChI=1S/C29H27FN6/c1-29(8-10-32-11-9-29)18-36-12-7-23-26(36)17-33-28(20-5-6-25-22(13-20)16-34-35(25)2)27(23)19-3-4-21(15-31)24(30)14-19/h3-7,12-14,16-17,32H,8-11,18H2,1-2H3 |

InChI Key |

PFIZMWHCYFWQEI-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCNCC1)CN2C=CC3=C(C(=NC=C32)C4=CC5=C(C=C4)N(N=C5)C)C6=CC(=C(C=C6)C#N)F |

Origin of Product |

United States |

Foundational & Exploratory

Lsd1-UM-109: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery and synthesis of Lsd1-UM-109, a potent and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). LSD1 is a key epigenetic regulator implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This compound, a novel pyrrolo[2,3-c]pyridine derivative, emerged from a structure-guided drug design program and has demonstrated significant potential in preclinical studies. This guide details the scientific rationale behind its development, the synthetic route, and the experimental protocols for its biological characterization.

Introduction: The Rationale for Targeting LSD1

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in regulating gene expression by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] Dysregulation of LSD1 activity is a hallmark of numerous cancers, including acute myeloid leukemia (AML) and small-cell lung cancer (SCLC), where it contributes to the maintenance of an undifferentiated, proliferative state.[1][2] Inhibition of LSD1 has emerged as a promising therapeutic strategy to reverse these epigenetic alterations and induce cancer cell differentiation and apoptosis.

This compound was developed as a highly potent and selective reversible inhibitor of LSD1, offering a potential advantage over irreversible inhibitors by minimizing off-target effects and offering a more controlled pharmacodynamic profile.

Discovery of this compound

This compound (also referred to as compound 46 in the primary literature) was discovered through a strategic, structure-guided design approach.[1] The development process began with the known reversible LSD1 inhibitor, GSK-354, as a starting point.[1]

Design Strategy

The core discovery strategy involved the structural modification of the GSK-354 scaffold to enhance potency and optimize physicochemical properties. This iterative process of design, synthesis, and biological evaluation led to the identification of the novel pyrrolo[2,3-c]pyridine core as a key pharmacophore.

Caption: Discovery workflow for this compound.

Synthesis of this compound

The chemical synthesis of this compound involves a multi-step process. While the specific, detailed, step-by-step protocol is typically found in the supporting information of the primary publication, a general outline of the synthetic strategy for related pyrrolo[2,3-c]pyridine derivatives can be described. The synthesis generally involves the construction of the core heterocyclic system followed by the introduction of key side chains.

Note: The detailed, step-by-step experimental procedure for the synthesis of this compound (compound 46) is contained within the supporting information of the publication "Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors" in ACS Medicinal Chemistry Letters.[1] This information is typically accessible through the journal's website.

Biological Activity and Quantitative Data

This compound has demonstrated potent and selective inhibition of LSD1 and significant anti-proliferative effects in various cancer cell lines.

| Parameter | Value | Reference |

| LSD1 Enzymatic Inhibition (IC50) | 3.1 nM | [1] |

| MV4;11 (AML) Cell Growth Inhibition (IC50) | 0.6 nM | [1] |

| MOLM-13 (AML) Cell Growth Inhibition (IC50) | 31 nM | [1] |

| H1417 (SCLC) Cell Growth Inhibition (IC50) | 1.1 nM | [1] |

Experimental Protocols

The following are generalized protocols for the key assays used to characterize this compound, based on standard methodologies in the field. The specific details of the protocols used for this compound are available in the supporting information of the primary research article.[1]

LSD1 Enzymatic Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of LSD1. A common method is a horseradish peroxidase (HRP)-coupled assay.

Principle: LSD1-mediated demethylation of a substrate (e.g., H3K4me1/2 peptide) produces formaldehyde. The formaldehyde is then oxidized by HRP in the presence of a fluorogenic or chromogenic substrate, and the resulting signal is proportional to LSD1 activity.

General Protocol:

-

Recombinant human LSD1 is incubated with the test compound (this compound) at various concentrations.

-

The enzymatic reaction is initiated by the addition of the H3K4me1/2 peptide substrate and FAD cofactor.

-

After a defined incubation period, the HRP enzyme and a detection reagent (e.g., Amplex Red) are added.

-

The fluorescence or absorbance is measured using a plate reader.

-

IC50 values are calculated by plotting the percent inhibition against the logarithm of the compound concentration.

Caption: LSD1 enzymatic inhibition assay workflow.

Cell Growth Inhibition Assay

This assay determines the effect of a compound on the proliferation of cancer cells.

Principle: Cancer cell lines are treated with the test compound for a specified period. Cell viability is then assessed using a colorimetric or fluorometric method, such as the MTS or CellTiter-Glo assay.

General Protocol:

-

Cancer cells (e.g., MV4;11, H1417) are seeded in 96-well plates and allowed to attach overnight.

-

The cells are treated with serial dilutions of this compound for a prolonged period (typically 7-10 days for LSD1 inhibitors).[1]

-

A viability reagent (e.g., MTS or CellTiter-Glo) is added to each well.

-

The absorbance or luminescence is measured using a plate reader.

-

IC50 values are determined by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration.

In Vivo Studies

While the primary publication on this compound focused on its in vitro characterization, subsequent studies on structurally related 1H-pyrrolo[2,3-c]pyridin derivatives have demonstrated in vivo efficacy.[3][4][5] These studies typically utilize xenograft models.

General Xenograft Model Protocol:

-

Immunocompromised mice (e.g., NOD-SCID) are subcutaneously or intravenously injected with human cancer cells (e.g., MV4-11).

-

Once tumors are established, mice are randomized into vehicle control and treatment groups.

-

This compound (or a related compound) is administered orally or via another appropriate route at specified doses and schedules.

-

Tumor volume and body weight are monitored regularly.

-

At the end of the study, tumors are excised and may be used for pharmacodynamic and biomarker analysis.

Pharmacokinetics and Toxicity: Pharmacokinetic studies on related compounds have assessed parameters such as Cmax, AUC, and half-life following oral administration.[3] Toxicity is typically evaluated by monitoring animal body weight, clinical signs, and, in some cases, hematological parameters.[3]

Signaling Pathways

LSD1 exerts its oncogenic functions through the regulation of multiple signaling pathways. Inhibition of LSD1 by compounds like this compound is expected to modulate these pathways.

Caption: Mechanism of action of this compound.

Conclusion

This compound is a promising, potent, and reversible LSD1 inhibitor discovered through a rational, structure-based design approach. Its significant in vitro activity against AML and SCLC cell lines underscores its therapeutic potential. Further preclinical development, including comprehensive in vivo efficacy, pharmacokinetic, and toxicology studies, will be crucial in advancing this compound towards clinical investigation. The technical information and protocols provided in this guide serve as a valuable resource for researchers in the field of epigenetics and drug discovery.

References

- 1. Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of novel LSD1 inhibitors with favorable PK and activity in models of AML | BioWorld [bioworld.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Optimization and Biological Evaluation of Novel 1 H-Pyrrolo[2,3- c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Lsd1-UM-109 Target Validation in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation of Lsd1-UM-109, a potent and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), in the context of cancer therapy. This document outlines the critical role of LSD1 in oncogenesis, presents quantitative data on the efficacy of this compound, details essential experimental protocols for its validation, and visualizes the underlying molecular pathways and experimental workflows.

Introduction: LSD1 as a Therapeutic Target in Oncology

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a pivotal role in transcriptional regulation through the demethylation of mono- and di-methylated lysine residues on histone H3, primarily at lysine 4 (H3K4) and lysine 9 (H3K9).[1] By removing methyl marks from H3K4, a marker for active transcription, LSD1 generally acts as a transcriptional co-repressor. Conversely, by demethylating H3K9, a mark for heterochromatin, it can function as a transcriptional co-activator.[1][2]

LSD1 is frequently overexpressed in a wide range of human cancers, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), breast cancer, and prostate cancer.[3] Its elevated expression is often correlated with poor prognosis, tumor progression, and resistance to therapy.[1] The oncogenic role of LSD1 is attributed to its ability to repress tumor suppressor genes and activate oncogenic pathways, thereby promoting cancer cell proliferation, survival, and metastasis.[2] This has positioned LSD1 as a compelling therapeutic target for the development of novel anti-cancer agents.

This compound has emerged as a highly potent and reversible inhibitor of LSD1, demonstrating significant anti-proliferative effects in various cancer cell lines. This guide will delve into the preclinical data supporting its target validation and provide the necessary technical information for researchers in the field.

Quantitative Data Presentation

The efficacy of this compound has been quantified through in vitro assays, providing a clear measure of its potency against both the LSD1 enzyme and cancer cell growth.

| Parameter | Value | Assay Type | Cell Line/System | Reference |

| Enzymatic IC50 | 3.1 nM | LSD1 enzymatic assay | Recombinant human LSD1 | [4] |

| Cell Growth IC50 | 0.6 nM | Cell viability assay | MV4;11 (Acute Myeloid Leukemia) | [4] |

| Cell Growth IC50 | 1.1 nM | Cell viability assay | H1417 (Small-Cell Lung Cancer) | [4] |

Table 1: In Vitro Potency of this compound. The half-maximal inhibitory concentration (IC50) values demonstrate the potent and specific activity of this compound against its target enzyme and its efficacy in cancer cell lines known to be sensitive to LSD1 inhibition.

Signaling Pathways and Experimental Workflows

LSD1 Signaling Pathway in Cancer

LSD1's role in cancer is multifaceted, involving the regulation of key cellular processes through its demethylase activity on both histone and non-histone substrates. The following diagram illustrates the central signaling pathways influenced by LSD1 in cancer cells.

Figure 1: LSD1 Signaling in Cancer. This diagram illustrates how LSD1 promotes tumorigenesis by repressing tumor suppressor genes and activating oncogenes through histone demethylation, and by regulating the activity of non-histone proteins like p53, DNMT1, and E2F1.

Experimental Workflow for this compound Target Validation

Validating this compound as a cancer therapeutic involves a multi-step experimental process to confirm its on-target activity and downstream cellular effects.

Figure 2: this compound Target Validation Workflow. A stepwise approach from initial biochemical characterization to in vivo efficacy studies is crucial for validating a new therapeutic agent.

Experimental Protocols

Detailed methodologies for the key experiments cited in the target validation workflow are provided below.

LSD1 Enzymatic Activity Assay (Fluorometric)

This assay quantifies the enzymatic activity of LSD1 and is used to determine the IC50 of inhibitors like this compound.

Principle: This assay is based on the detection of hydrogen peroxide (H2O2), a byproduct of the LSD1-mediated demethylation reaction. In the presence of horseradish peroxidase (HRP), H2O2 reacts with a fluorogenic substrate to produce a fluorescent signal.[5][6][7]

Materials:

-

Recombinant human LSD1 enzyme

-

Dimethylated histone H3K4 peptide substrate

-

This compound or other test compounds

-

Assay buffer (e.g., 50 mM Tris, pH 7.5, 50 mM NaCl, 1 mM DTT)

-

HRP enzyme

-

Fluorogenic HRP substrate (e.g., Amplex Red)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the LSD1 enzyme to each well (except for the no-enzyme control).

-

Add the diluted this compound or vehicle control to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the H3K4me2 peptide substrate.

-

Simultaneously, add the HRP enzyme and the fluorogenic substrate.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 530-560 nm and emission at ~590 nm).

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[8][9][10][11]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[10]

Materials:

-

Cancer cell lines (e.g., MV4;11, H1417)

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear microplate

-

Absorbance microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or vehicle control and incubate for a specified period (e.g., 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Incubate the plate with gentle shaking for 15-30 minutes to ensure complete solubilization.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.

Western Blot for Histone Modifications

Western blotting is employed to confirm the on-target activity of this compound in cells by detecting changes in the levels of specific histone methylation marks, such as H3K4me2.[12][13]

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.

Materials:

-

Cancer cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-H3K4me2, anti-total Histone H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cancer cells with this compound or vehicle control for a desired time.

-

Lyse the cells and quantify the protein concentration.

-

Denature the protein samples and separate them on an SDS-PAGE gel.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against H3K4me2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Normalize the H3K4me2 signal to the total Histone H3 signal to determine the relative change in methylation levels.

Chromatin Immunoprecipitation (ChIP)

ChIP is a powerful technique used to identify the genomic regions where a specific protein, such as LSD1, is bound.[14][15][16][17]

Principle: Proteins are cross-linked to DNA in living cells. The chromatin is then sheared, and the protein of interest is immunoprecipitated using a specific antibody. The associated DNA is then purified and can be analyzed by qPCR or next-generation sequencing (ChIP-seq).[16]

Materials:

-

Cancer cells treated with this compound

-

Formaldehyde for cross-linking

-

Glycine to quench cross-linking

-

Cell lysis and nuclear lysis buffers

-

Sonication or enzymatic digestion reagents to shear chromatin

-

ChIP-validated anti-LSD1 antibody

-

Protein A/G magnetic beads

-

Wash buffers of increasing stringency

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

Procedure:

-

Cross-link proteins to DNA in treated and untreated cells with formaldehyde.

-

Lyse the cells and isolate the nuclei.

-

Shear the chromatin into smaller fragments by sonication or enzymatic digestion.

-

Incubate the sheared chromatin with an anti-LSD1 antibody overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

Wash the beads to remove non-specifically bound chromatin.

-

Elute the immunoprecipitated complexes from the beads.

-

Reverse the cross-links by heating and treat with RNase A and Proteinase K.

-

Purify the DNA.

-

Analyze the purified DNA by qPCR using primers for specific target gene promoters or by ChIP-seq for genome-wide analysis.

Conclusion

The target validation of this compound in cancer cells is supported by its potent enzymatic and cellular activity. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the therapeutic potential of LSD1 inhibition. The visualization of the LSD1 signaling pathway and the experimental workflow offers a clear understanding of the molecular basis and the practical steps involved in the preclinical development of this promising anti-cancer agent. Further in vivo studies are essential to translate these promising preclinical findings into clinical applications.

References

- 1. LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. LSD1 demethylation assay [bio-protocol.org]

- 6. epigentek.com [epigentek.com]

- 7. epigentek.com [epigentek.com]

- 8. MTT (Assay protocol [protocols.io]

- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. broadpharm.com [broadpharm.com]

- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 12. docs.abcam.com [docs.abcam.com]

- 13. Histone Immunoblotting Protocol | Rockland [rockland.com]

- 14. Genome-wide ChIP-seq data with a transcriptome analysis reveals the groups of genes regulated by histone demethylase LSD1 inhibition in esophageal squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 17. Overview of Chromatin Immunoprecipitation (ChIP) | Cell Signaling Technology [cellsignal.com]

The Role of LSD1-UM-109 in Epigenetic Regulation: A Technical Guide

Introduction to Lysine-Specific Demethylase 1 (LSD1)

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, was the first histone demethylase to be discovered, revealing that histone methylation is a dynamic and reversible process.[1] It is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that plays a critical role in chromatin remodeling and gene expression.[2][3] Structurally, LSD1 comprises three main domains: an N-terminal SWIRM domain involved in protein-protein interactions, a central protruding TOWER domain, and a C-terminal amine oxidase-like (AOL) domain that contains the catalytic site.[4][5] LSD1 is a key component of several corepressor complexes, including the CoREST and NuRD complexes, which are essential for its ability to demethylate histones within a nucleosomal context.[3][6] Its activity is crucial for a wide range of biological processes, including embryonic development, cell proliferation, differentiation, and hematopoiesis.[4][7]

LSD1's Core Function in Epigenetic Regulation

LSD1's primary role is to remove methyl groups from mono- and dimethylated lysine residues on histone and non-histone proteins. Its substrate specificity and resulting transcriptional outcome are highly context-dependent and dictated by its associated protein partners.

Dual Transcriptional Role: Repressor and Activator

LSD1 exhibits a dual function in gene regulation:

-

Transcriptional Repression: When part of the CoREST complex, LSD1 targets histone 3 lysine 4 (H3K4me1/me2), a mark associated with active gene transcription.[2] By removing these methyl groups, LSD1 facilitates chromatin condensation and transcriptional repression.[4][8]

-

Transcriptional Activation: In contrast, when associated with nuclear hormone receptors such as the androgen receptor (AR) or estrogen receptor (ER), LSD1's substrate specificity switches to histone 3 lysine 9 (H3K9me1/me2), a repressive mark.[1][4][7] Demethylation of H3K9 leads to a more open chromatin state and promotes gene activation.[3]

Non-Histone Substrates

Beyond histones, LSD1 also demethylates several non-histone proteins, expanding its regulatory influence. Key non-histone substrates include:

-

p53: LSD1 can demethylate the tumor suppressor protein p53, which represses its transcriptional activity and pro-apoptotic functions.[8][9]

-

DNMT1: It can also target DNA methyltransferase 1 (DNMT1), impacting DNA methylation patterns and gene silencing.[2][9]

Signaling Pathways Modulated by LSD1

LSD1 is implicated in the regulation of critical cellular signaling pathways, often contributing to oncogenesis.

-

Notch Pathway: In esophageal squamous cell carcinoma (ESCC), LSD1 has been shown to promote the activation of the Notch signaling pathway.[10] Inhibition of LSD1 leads to a decrease in the expression of Notch pathway components like Notch1, Notch3, and the target gene Hes1.[10]

-

PI3K/Akt/mTOR Pathway: Studies show that LSD1 can activate the PI3K/Akt/mTOR pathway.[10] Its inhibition results in decreased expression of key proteins in this pathway, including PI3K, p-Akt, and p-mTOR.[10] In ovarian cancer, LSD1 acts as a negative regulator of autophagy through its influence on the mTOR signaling pathway.[11]

LSD1-UM-109: A Potent and Reversible LSD1 Inhibitor

This compound is a highly potent and reversible small molecule inhibitor of LSD1.[12] Unlike irreversible inhibitors that form a covalent bond with the FAD cofactor, reversible inhibitors like this compound offer a different pharmacological profile, potentially reducing off-target effects and allowing for more controlled modulation of LSD1 activity. Its mechanism involves binding to the enzyme's active site, thereby preventing the demethylation of its substrates.

Quantitative Data for this compound

The potency of this compound has been quantified both enzymatically and in cell-based assays. This data is critical for its application in research and potential therapeutic development.

| Assay Type | Target/Cell Line | IC50 Value | Reference |

| Enzymatic Assay | LSD1 Enzyme | 3.1 nM | [12] |

| Cell Growth Assay | MV4;11 (Acute Leukemia) | 0.6 nM | [12] |

| Cell Growth Assay | H1417 (Small-Cell Lung Cancer) | 1.1 nM | [12] |

Experimental Protocols

Evaluating the efficacy of LSD1 inhibitors like this compound involves a series of standard biochemical and cell-based assays.

In Vitro LSD1 Enzymatic Inhibition Assay (Amplex Red)

This protocol outlines a common method to determine the IC50 value of an inhibitor against purified LSD1 enzyme.

Principle: The demethylation reaction catalyzed by LSD1 produces hydrogen peroxide (H₂O₂) as a byproduct. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with Amplex Red reagent to produce the highly fluorescent compound resorufin, which can be measured.

Methodology:

-

Reagent Preparation: Prepare assay buffer, purified recombinant LSD1 enzyme, H3K4me2 peptide substrate, HRP, Amplex Red reagent, and serial dilutions of this compound.

-

Inhibitor Incubation: Add LSD1 enzyme to a 96-well plate. Add varying concentrations of this compound (and a vehicle control, e.g., DMSO) to the wells. Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the demethylase reaction by adding the H3K4me2 peptide substrate.

-

Detection: Simultaneously, add the detection mixture containing HRP and Amplex Red.

-

Incubation & Measurement: Incubate the plate at 37°C for a set period (e.g., 30-60 minutes), protected from light. Measure the fluorescence intensity using a plate reader (Excitation: ~530-560 nm, Emission: ~590 nm).

-

Data Analysis: Subtract background fluorescence, normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell Viability/Proliferation Assay

This protocol determines the effect of this compound on the growth and viability of cancer cell lines.

Principle: Assays like MTS or MTT measure the metabolic activity of living cells. A tetrazolium salt is reduced by mitochondrial dehydrogenases in viable cells to form a colored formazan product, the amount of which is proportional to the number of living cells.

Methodology:

-

Cell Seeding: Plate cells (e.g., MV4;11) in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound. Include wells with vehicle control (e.g., DMSO) and wells with no cells (background control).

-

Incubation: Incubate the cells for a specified period, typically 72-96 hours, to allow for the anti-proliferative effects to manifest.

-

Reagent Addition: Add the MTS/MTT reagent to each well and incubate for 1-4 hours, allowing the colorimetric reaction to occur.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

-

Data Analysis: Subtract the background absorbance. Normalize the data to the vehicle-treated cells (100% viability). Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value for cell growth inhibition.

References

- 1. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LSD1, a double-edged sword, confers dynamic chromatin regulation but commonly promotes aberrant cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LSD1-Based Reversible Inhibitors Virtual Screening and Binding Mechanism Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LSD1, a double-edged sword, confers dynamic... | F1000Research [f1000research.com]

- 8. LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Epigenetic regulation of LSD1 during mammary carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. LSD1 regulates Notch and PI3K/Akt/mTOR pathways through binding the promoter regions of Notch target genes in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. LSD1 negatively regulates autophagy through the mTOR signaling pathway in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

Lsd1-UM-109 and Its Impact on Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysine-specific demethylase 1 (LSD1), a flavin-dependent monoamine oxidase, is a critical epigenetic regulator involved in tumorigenesis through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). Its overexpression is correlated with poor prognosis in various cancers, making it a compelling target for therapeutic intervention. Lsd1-UM-109 is a highly potent and reversible inhibitor of LSD1, demonstrating significant anti-proliferative effects in cancer cell lines. This technical guide provides an in-depth overview of the mechanism of action of LSD1 inhibitors, with a focus on their impact on gene expression, drawing upon data from studies of potent, reversible inhibitors similar to this compound. We will explore the molecular consequences of LSD1 inhibition, including changes in histone methylation, gene transcription, and effects on key cellular pathways. This document also provides detailed experimental protocols for assessing the impact of LSD1 inhibitors on gene expression.

Introduction to LSD1 and Its Inhibition

Lysine-specific demethylase 1 (LSD1/KDM1A) is a key epigenetic modulator that removes methyl groups from mono- and di-methylated H3K4 (H3K4me1/2), marks associated with active transcription, thereby leading to transcriptional repression.[1][2][3] Conversely, LSD1 can also demethylate H3K9me1/2, which are repressive marks, leading to gene activation.[3] LSD1 is a crucial component of several large transcriptional repressor complexes, including the CoREST and NuRD complexes.[3][4]

The aberrant overexpression of LSD1 in numerous cancers, including acute myeloid leukemia (AML) and various solid tumors, has been linked to a block in cellular differentiation and increased proliferation.[5][6][7] This has spurred the development of small molecule inhibitors targeting LSD1's catalytic activity.

This compound is a highly potent, reversible inhibitor of LSD1 with an IC50 of 3.1 nM.[8][9] It has been shown to inhibit cell growth in the MV4;11 acute leukemia cell line with an IC50 of 0.6 nM and in the H1417 small-cell lung cancer cell line with an IC50 of 1.1 nM.[8][9] While specific gene expression data for this compound is not yet extensively published, the effects of other potent, reversible LSD1 inhibitors provide a strong framework for understanding its expected impact on gene regulation.

Impact of LSD1 Inhibition on Gene Expression

Inhibition of LSD1's catalytic activity leads to a cascade of molecular events that ultimately alter the transcriptional landscape of cancer cells. The primary and most direct consequence is the accumulation of its substrates, H3K4me1 and H3K4me2, at specific genomic loci.

Global and Locus-Specific Changes in Histone Methylation

Treatment of cancer cells with potent LSD1 inhibitors results in a global increase in H3K4me1 and H3K4me2 levels.[1][10] However, the most significant changes are observed at the promoters and enhancers of genes that are direct targets of LSD1.[1][11]

Table 1: Summary of Quantitative Changes in Histone Methylation upon LSD1 Inhibition (Data from studies on GSK-LSD1)

| Histone Mark | Global Increase | Locus-Specific Enrichment | Genomic Region | Reference |

| H3K4me1 | ~15% | Significant increases at LSD1-bound regions | Enhancers and Promoters | [1] |

| H3K4me2 | ~6% | More drastic increases compared to H3K4me1 at specific loci | Promoters | [1][10] |

Note: The data presented in this table is derived from studies using the LSD1 inhibitor GSK-LSD1 and is intended to be representative of the effects of potent, reversible LSD1 inhibitors.

Transcriptional Reprogramming

The accumulation of activating histone marks at gene regulatory regions leads to the reactivation of silenced genes.[12][13] This transcriptional reprogramming is a key driver of the anti-tumor effects of LSD1 inhibitors.

-

Upregulated Genes: A significant number of genes are upregulated following LSD1 inhibition. These often include tumor suppressor genes and genes involved in cellular differentiation.[1][12] For instance, in esophageal squamous cell carcinoma cells treated with an LSD1 inhibitor, 17 genes were consistently upregulated.[12][13]

-

Downregulated Genes: While the primary mechanism of LSD1 inhibition leads to gene activation, some genes are also downregulated.[12][13] This can be an indirect effect resulting from the upregulation of transcriptional repressors or other downstream signaling events.

Table 2: Representative Gene Expression Changes in Response to LSD1 Inhibition

| Cell Type | LSD1 Inhibitor | Number of Upregulated Genes | Number of Downregulated Genes | Key Upregulated Pathways | Key Downregulated Pathways | Reference |

| Esophageal Squamous Carcinoma | NCL1 | 17 | 16 | Epidermal Differentiation | Cell Cycle, Replication | [12][13] |

| Epidermal Progenitors | GSK-LSD1 | >300 | Not specified | Epidermal Differentiation, Cornification | Not specified | [1] |

| Lung Adenocarcinoma | HCI-2509 | Not specified | Not specified | Not specified | Cell Cycle, Replication, EGFR signaling | [7] |

Note: This table summarizes findings from studies using various LSD1 inhibitors and is illustrative of the general impact on gene expression.

Signaling Pathways and Transcription Factor Networks Modulated by LSD1 Inhibition

The impact of LSD1 inhibition extends beyond individual gene expression changes to the modulation of entire signaling pathways and transcription factor networks.

Signaling Pathway Diagram

The inhibition of LSD1 leads to the reactivation of key tumor-suppressive and differentiation-promoting pathways. One of the well-documented consequences is the derepression of epithelial differentiation programs.

Caption: Signaling pathway illustrating how this compound inhibits LSD1, leading to derepression of transcription factors that drive epithelial differentiation and suppress tumor growth.

Impact on Transcription Factor Networks

LSD1 inhibition significantly alters the activity and interplay of various transcription factors.[5][6] In myeloid malignancies, for example, LSD1 inhibition impacts the function of key hematopoietic transcription factors like GFI1, GFI1B, PU.1, and C/EBPα.[5][6] This modulation of transcription factor networks is a critical component of the differentiation-inducing effects of LSD1 inhibitors.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound on gene expression.

Cell Culture and Treatment

-

Cell Lines: Select appropriate cancer cell lines (e.g., MV4;11 for AML, H1417 for SCLC).

-

Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Seed cells at a desired density and allow them to adhere overnight.

-

Treat cells with a range of concentrations of this compound (e.g., 0.1 nM to 1 µM) or a vehicle control (DMSO).

-

Incubate for the desired time points (e.g., 24, 48, 72 hours).

-

RNA-Sequencing (RNA-Seq) Analysis

-

RNA Extraction: Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).

-

Library Preparation: Prepare sequencing libraries from high-quality RNA using a standard library preparation kit (e.g., TruSeq RNA Library Prep Kit, Illumina).

-

Sequencing: Perform sequencing on a next-generation sequencing platform (e.g., Illumina NovaSeq).

-

Data Analysis:

-

Align reads to the reference genome using an aligner like STAR.[14]

-

Quantify gene expression levels.

-

Perform differential gene expression analysis between this compound-treated and control samples.

-

Conduct pathway and gene ontology enrichment analysis on the differentially expressed genes.

-

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)

-

Chromatin Preparation:

-

Cross-link cells with formaldehyde to fix protein-DNA interactions.

-

Lyse cells and sonicate the chromatin to obtain fragments of 200-500 bp.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific for the target protein (e.g., H3K4me2, LSD1).

-

Use protein A/G beads to pull down the antibody-protein-DNA complexes.

-

-

DNA Purification: Reverse the cross-linking and purify the immunoprecipitated DNA.

-

Library Preparation and Sequencing: Prepare sequencing libraries and perform sequencing as described for RNA-Seq.

-

Data Analysis:

-

Align reads to the reference genome.

-

Perform peak calling to identify regions of enrichment.

-

Annotate peaks to genomic features (promoters, enhancers).

-

Perform differential binding analysis between treated and control samples.

-

Experimental Workflow Diagram

Caption: A streamlined workflow for investigating the impact of this compound on gene expression using RNA-Seq and ChIP-Seq.

Conclusion

This compound, as a potent and reversible inhibitor of LSD1, holds significant promise as a therapeutic agent for various cancers. While direct, comprehensive studies on its specific impact on the transcriptome and epigenome are emerging, the wealth of data from similar LSD1 inhibitors provides a strong predictive framework for its mechanism of action. The inhibition of LSD1 by this compound is expected to induce profound changes in gene expression, primarily through the accumulation of H3K4me2 at gene promoters, leading to the reactivation of tumor suppressor and differentiation-associated genes. The experimental protocols outlined in this guide provide a robust foundation for researchers to further elucidate the precise molecular consequences of this compound treatment and to advance its development as a novel anti-cancer therapeutic.

References

- 1. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LSD1-Mediated Demethylation of H3K4me2 Is Required for the Transition from Late Progenitor to Differentiated Mouse Rod Photoreceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Involvement of Histone Demethylase LSD1 in Short-Time-Scale Gene Expression Changes during Cell Cycle Progression in Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. LSD1 inhibition modulates transcription factor networks in myeloid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Genome-wide ChIP-seq data with a transcriptome analysis reveals the groups of genes regulated by histone demethylase LSD1 inhibition in esophageal squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Genome-wide ChIP-seq data with a transcriptome analysis reveals the groups of genes regulated by histone demethylase LSD1 inhibition in esophageal squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Integrative analysis reveals histone demethylase LSD1 promotes RNA polymerase II pausing - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Cellular Pathways Affected by Lsd1-UM-109: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysine-specific demethylase 1 (LSD1), a key epigenetic regulator, has emerged as a promising therapeutic target in oncology. Its overexpression is implicated in the pathogenesis of various cancers, where it contributes to tumorigenesis by altering gene expression patterns that control cell differentiation, proliferation, and survival. Lsd1-UM-109 is a potent and reversible inhibitor of LSD1. This technical guide provides an in-depth overview of the cellular pathways modulated by this compound, supported by quantitative data and detailed experimental protocols. The guide is intended to equip researchers with the necessary information to investigate the mechanism of action of this compound and to facilitate its further development as a potential anti-cancer therapeutic.

Introduction to this compound and its Target, LSD1

Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that specifically removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2). By modulating these key histone marks, LSD1 plays a critical role in transcriptional regulation. Demethylation of H3K4me2 is associated with transcriptional repression, while demethylation of H3K9me2 can lead to transcriptional activation. LSD1 is a core component of several large transcriptional regulatory complexes, including the CoREST complex, which are crucial for its activity and substrate specificity.

This compound is a highly potent and reversible inhibitor of LSD1, with a reported IC50 of 3.1 nM[1]. Its inhibitory action on LSD1 leads to the modulation of various cellular processes, making it a valuable tool for studying LSD1 biology and a potential candidate for cancer therapy.

Quantitative Data on this compound Activity

The following table summarizes the reported in vitro efficacy of this compound in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MV4;11 | Acute Myeloid Leukemia | 0.6 | [1] |

| H1417 | Small-cell Lung Cancer | 1.1 | [1] |

Cellular Pathways Modulated by this compound

Inhibition of LSD1 by this compound has been shown to impact several critical cellular signaling pathways implicated in cancer development and progression. The primary mechanisms involve the alteration of gene expression through the modulation of histone methylation at gene promoters and enhancers.

Induction of Myeloid Differentiation

A key consequence of LSD1 inhibition in acute myeloid leukemia (AML) is the induction of myeloid differentiation. LSD1 is known to suppress the expression of myeloid-lineage-specific genes. Treatment with LSD1 inhibitors leads to an increase in the expression of myeloid differentiation markers such as CD11b and CD86[2][3][4]. This effect is attributed to the increased H3K4me2 levels at the promoter regions of these genes, leading to their transcriptional activation[2][3].

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Upregulation of CD11b and CD86 through LSD1 inhibition promotes myeloid differentiation and suppresses cell proliferation in human monocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Upregulation of CD11b and CD86 through LSD1 inhibition promotes myeloid differentiation and suppresses cell proliferation in human monocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Preliminary Studies on Lsd1-UM-109 in Hematological Malignancies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysine-specific demethylase 1 (LSD1), a flavin-dependent monoamine oxidase, has emerged as a promising therapeutic target in a variety of cancers, including hematological malignancies. Its role in transcriptional regulation through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9) is critical for maintaining the leukemic state. Lsd1-UM-109 is a potent and reversible inhibitor of LSD1. This technical guide provides a comprehensive overview of the preliminary preclinical data on this compound, focusing on its activity in hematological malignancies. The guide includes a summary of its in vitro efficacy, detailed experimental protocols for key assays, and a visual representation of the signaling pathways implicated in its mechanism of action.

Introduction to LSD1 in Hematological Malignancies

LSD1 is overexpressed in various hematological malignancies, including acute myeloid leukemia (AML), and its elevated expression is often associated with a poor prognosis. By removing methyl groups from H3K4me1/2, LSD1 represses the transcription of tumor suppressor genes. Conversely, by demethylating H3K9me1/2, it can activate oncogenic gene expression. This dual activity makes LSD1 a critical regulator of differentiation block and cell proliferation in leukemia. Inhibition of LSD1 has been shown to induce differentiation, trigger apoptosis, and reduce the self-renewal capacity of leukemic stem cells, providing a strong rationale for the development of LSD1 inhibitors as a therapeutic strategy.[1][2][3]

This compound: A Potent and Reversible LSD1 Inhibitor

This compound is a small molecule inhibitor that potently and reversibly targets the flavin adenine dinucleotide (FAD) cofactor binding site of LSD1. Its high affinity and reversible nature offer a promising profile for therapeutic development.

Quantitative Data on this compound Efficacy

The following tables summarize the currently available quantitative data on the in vitro activity of this compound.

Table 1: Biochemical and In Vitro Efficacy of this compound

| Assay Type | Target/Cell Line | IC50 | Reference |

| Biochemical Assay | Recombinant Human LSD1 | 3.1 nM | [4] |

| Cell Viability Assay | MV4;11 (Acute Myeloid Leukemia) | 0.6 nM | [4] |

| Cell Viability Assay | H1417 (Small-Cell Lung Cancer) | 1.1 nM | [4] |

Table 2: In Vivo Efficacy of a Structurally Related Reversible LSD1 Inhibitor in an AML Xenograft Model

| Animal Model | Treatment | Dose | Outcome | Reference |

| Subcutaneous MV4-11 tumor xenograft | Compound [I] (1H-pyrrolo[2,3-c]pyridin derivative) | 10 mg/kg (oral) | 42.11% tumor growth inhibition | [5] |

| Subcutaneous MV4-11 tumor xenograft | Compound [I] (1H-pyrrolo[2,3-c]pyridin derivative) | 20 mg/kg (oral) | 63.25% tumor growth inhibition | [5] |

Note: Data for a structurally related compound is provided to illustrate the potential in vivo efficacy of this class of inhibitors. Specific in vivo data for this compound is not yet publicly available.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the preclinical activity of LSD1 inhibitors like this compound.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Hematological malignancy cell lines (e.g., MV4;11, MOLM-13, THP-1)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours.

-

Prepare serial dilutions of this compound in culture medium.

-

Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO).

-

Incubate for 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blotting for Histone Marks and Apoptosis Markers

This technique is used to detect changes in histone methylation and the expression of proteins involved in apoptosis.

Materials:

-

Cell lysates from treated and untreated cells

-

Protein assay reagent (e.g., BCA kit)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-LSD1, anti-H3K4me2, anti-H3K9me2, anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Mcl-1, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cells and quantify protein concentration.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify band intensities and normalize to the loading control.

Colony Formation Assay

This assay assesses the ability of single cells to proliferate and form colonies, a measure of self-renewal capacity.

Materials:

-

Hematological malignancy cell lines

-

Complete medium

-

Methylcellulose-based medium (e.g., MethoCult™)

-

This compound

-

6-well plates or 35 mm dishes

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Prepare a single-cell suspension of the desired cell line.

-

Mix the cells with the methylcellulose-based medium containing different concentrations of this compound or vehicle control.

-

Plate the cell-methylcellulose mixture into 6-well plates or 35 mm dishes.

-

Incubate for 10-14 days until colonies are visible.

-

Count the number of colonies in each dish using a microscope.

-

Calculate the percentage of colony formation relative to the vehicle control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by LSD1 inhibition and a typical experimental workflow for evaluating this compound.

Caption: LSD1 Signaling Pathway in Hematological Malignancies.

Caption: Preclinical Evaluation Workflow for this compound.

Conclusion and Future Directions

The preliminary data on this compound demonstrate its potent and specific inhibition of LSD1, leading to anti-proliferative effects in AML cell lines. The provided experimental protocols offer a framework for further preclinical evaluation. Future studies should focus on expanding the in vitro testing to a broader panel of hematological malignancy cell lines, including those with different genetic backgrounds. In vivo studies using patient-derived xenograft (PDX) models will be crucial to assess the therapeutic efficacy and safety profile of this compound. Furthermore, investigating the potential of this compound in combination with other anti-leukemic agents could unveil synergistic effects and provide a basis for novel therapeutic strategies in the treatment of hematological malignancies.

References

- 1. What potential is there for LSD1 inhibitors to reach approval for AML? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LSD1 inhibition modulates transcription factor networks in myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lysine-Specific Demethylase 1A as a Promising Target in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2.6. Colony formation assay [bio-protocol.org]

- 5. Discovery of novel LSD1 inhibitors with favorable PK and activity in models of AML | BioWorld [bioworld.com]

Delving into the Dynamics of LSD1 Inhibition: A Technical Guide to the Reversibility of Lsd1-UM-109

For Immediate Release

ANN ARBOR, MI – In the intricate landscape of epigenetic drug discovery, the reversibility of an inhibitor's binding to its target is a critical determinant of its therapeutic potential and safety profile. This technical guide provides an in-depth exploration of the reversibility of Lsd1-UM-109, a highly potent and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways to offer a comprehensive understanding of this compound's mechanism of action.

Quantitative Analysis of this compound Inhibition

This compound, a novel pyrrolo[2,3-c]pyridine derivative, demonstrates exceptional potency in inhibiting the enzymatic activity of LSD1. This section presents a compilation of key quantitative metrics that define its inhibitory characteristics, facilitating a comparative analysis with other known LSD1 inhibitors.[1][2][3][4][5]

| Parameter | This compound | GSK-354 (Reference) | Seclidemstat (SP-2577) | Notes |

| IC50 (LSD1) | 3.1 nM[1][2][3][6] | 130 nM[4] | 26.2 nM[2][3] | The half-maximal inhibitory concentration, indicating the potency of the inhibitor. |

| Cell Growth Inhibition (MV4;11) | 0.6 nM[1][2][3][6] | 201-fold less potent than this compound[2][3] | - | A measure of the inhibitor's effect on the proliferation of an acute myeloid leukemia cell line. |

| Cell Growth Inhibition (H1417) | 1.1 nM[1][2][3][6] | 193-fold less potent than this compound[2][3] | - | A measure of the inhibitor's effect on the proliferation of a small-cell lung cancer cell line. |

| Cell Growth Inhibition (MOLM-13) | 31 nM[2][3] | 20-fold less potent than this compound[2][3] | - | A measure of the inhibitor's effect on another acute myeloid leukemia cell line. |

Core Experimental Protocols for Determining Reversibility

The reversible nature of this compound's interaction with LSD1 is a key feature that distinguishes it from covalent inhibitors. The following are detailed methodologies for key experiments utilized to characterize the reversibility of LSD1 inhibitors.

LSD1 Enzymatic Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is employed to determine the IC50 value of an inhibitor.

-

Materials:

-

Human recombinant LSD1 enzyme

-

Flavin adenine dinucleotide (FAD)

-

Biotinylated monomethyl H3(1-21)K4 peptide substrate

-

Assay buffer (50 mM Tris-HCl, pH 8.5, 50 mM NaCl, 0.01% Tween-20, 1 mM DTT)

-

HTRF detection reagents

-

384-well white plates

-

-

Procedure:

-

Prepare serial dilutions of the test compound (e.g., this compound).

-

Pre-incubate the diluted compounds with 0.45 nM of human recombinant LSD1 enzyme in the assay buffer for 15 minutes on ice in a 384-well plate.

-

Initiate the enzymatic reaction by adding a mixture of 10 μM FAD and the biotinylated peptide substrate at its Km concentration.

-

Maintain a final DMSO concentration of 0.5%.

-

Allow the reaction to proceed for the designated time.

-

Stop the reaction and add HTRF detection reagents according to the manufacturer's instructions.

-

Read the plate on an HTRF-compatible plate reader.

-

Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value using a non-linear regression curve fit.

-

Cellular Washout Assay

This assay assesses the durability of target inhibition after the removal of the inhibitor, providing evidence for reversible or irreversible binding in a cellular context.

-

Materials:

-

Cancer cell line of interest (e.g., MV4;11)

-

Cell culture medium

-

LSD1 inhibitor (e.g., this compound) and a covalent control (e.g., GSK-LSD1)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer

-

Antibodies for Western blotting (e.g., anti-H3K4me2, anti-total H3)

-

-

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat the cells with the reversible inhibitor (this compound) and an irreversible inhibitor at concentrations that achieve significant target inhibition (e.g., 10x IC50) for a defined period (e.g., 4 hours). Include a vehicle-treated control group.

-

"No Washout" group: Harvest cells directly after the treatment period.

-

"Washout" group:

-

Aspirate the medium containing the inhibitor.

-

Wash the cells three times with warm PBS to remove any unbound inhibitor.

-

Add fresh, inhibitor-free medium to the cells.

-

Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours) to allow for potential recovery of enzyme function.

-

-

Harvest all cell groups and prepare whole-cell lysates.

-

Perform Western blot analysis to assess the levels of H3K4me2. Normalize to total H3 levels.

-

Interpretation: For a reversible inhibitor like this compound, the H3K4me2 levels in the "Washout" group are expected to return towards the levels of the vehicle-treated control over time, indicating the dissociation of the inhibitor and recovery of LSD1 activity. In contrast, the irreversible inhibitor will show sustained high levels of H3K4me2 in the "Washout" group.

-

Jump Dilution Kinetics

This biochemical assay directly measures the dissociation rate (koff) of a reversible inhibitor from its target enzyme, providing a quantitative measure of the inhibitor's residence time.

-

Materials:

-

Purified LSD1 enzyme

-

Reversible inhibitor (this compound)

-

Assay buffer

-

Substrate and detection reagents for a continuous enzyme activity assay (e.g., a fluorescence polarization-based assay)

-

-

Procedure:

-

Complex Formation: Incubate a concentrated solution of the LSD1 enzyme with a saturating concentration of the reversible inhibitor (typically >10-fold above the Ki) to allow the formation of the enzyme-inhibitor (EI) complex to reach equilibrium.

-

Rapid Dilution ("Jump"): Rapidly dilute the EI complex (e.g., 100-fold or more) into a larger volume of assay buffer containing the substrate and all necessary components for the detection of enzyme activity. This dilution reduces the concentration of the free inhibitor to a level where rebinding to the enzyme is negligible.

-

Activity Measurement: Immediately begin monitoring the enzyme activity over time using a continuous read format (e.g., fluorescence polarization). As the inhibitor dissociates from the enzyme, the enzyme activity will recover.

-

Data Analysis: The rate of recovery of enzyme activity follows first-order kinetics and is directly proportional to the dissociation rate constant (koff). The data is fitted to a first-order equation to determine the koff value. The residence time (τ) of the inhibitor is the reciprocal of the koff (τ = 1/koff).

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways influenced by LSD1 and a typical experimental workflow for characterizing an LSD1 inhibitor.

The Significance of Reversible Inhibition

The reversible nature of this compound offers several potential advantages in a therapeutic context. Unlike irreversible inhibitors that form a permanent covalent bond with the target enzyme, reversible inhibitors exhibit a dynamic equilibrium between the bound and unbound states. This can lead to a more controlled and predictable pharmacokinetic and pharmacodynamic profile. The ability of the inhibitor to dissociate from the target allows for a "washing out" of the effect, which can be beneficial in managing potential off-target effects and toxicity. Furthermore, the efficacy of a reversible inhibitor is driven by its concentration at the target site and its binding affinity, allowing for more straightforward dose-response relationships.

References

Methodological & Application

Application Notes and Protocols for Lsd1-UM-109 in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lsd1-UM-109 is a potent and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme frequently overexpressed in various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC). LSD1 plays a crucial role in tumorigenesis by altering gene expression through the demethylation of histone and non-histone proteins. By inhibiting LSD1, this compound can induce differentiation and inhibit the proliferation of cancer cells, making it a promising candidate for therapeutic development. These application notes provide detailed protocols for the use of this compound in cell culture experiments.

Data Presentation

Table 1: In Vitro Efficacy of this compound

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MV4;11 | Acute Myeloid Leukemia (AML) | 0.6 | [1] |

| H1417 | Small Cell Lung Cancer (SCLC) | 1.1 | [1] |

Experimental Protocols

Cell Culture

a. MV4;11 Human Biphenotypic B Myelomonocytic Leukemia Cell Line

-

Culture Medium: Iscove's Modified Dulbecco's Medium (IMDM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[2]

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: These are suspension cells. Maintain cell density between 3 x 10^5 and 1 x 10^6 viable cells/mL by adding fresh medium every 2-3 days.

b. NCI-H1417 Human Small Cell Lung Cancer Cell Line

-

Culture Medium: RPMI-1640 medium modified to contain 2 mM L-glutamine, 4500 mg/L glucose, and 10% FBS.[3]

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[3]

-

Subculturing: These are suspension cells that grow in clusters. Maintain cell density between 1 x 10^5 and 1 x 10^6 viable cells/mL. Break up clusters by gentle pipetting and add fresh medium every 2 to 4 days.

Cell Viability Assay (Dose-Response)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.

-

Materials:

-

MV4;11 or H1417 cells

-

Complete culture medium

-

This compound (stock solution in DMSO)

-

96-well opaque-walled plates (for luminescence-based assays) or clear plates (for colorimetric assays)

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar viability reagent

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

-

Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0.01 nM to 1000 nM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Add 100 µL of the this compound dilutions or vehicle control to the respective wells.

-

Incubate the plate for 96 hours at 37°C and 5% CO2.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value using a suitable software (e.g., GraphPad Prism).

-

Western Blotting for Histone Marks and CoREST Complex Proteins

This protocol allows for the analysis of changes in histone methylation and levels of LSD1-associated proteins following treatment with this compound.

-

Materials:

-

MV4;11 or H1417 cells

-

Complete culture medium

-

This compound

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

Primary antibodies: anti-LSD1, anti-CoREST, anti-H3K4me2, anti-Total Histone H3.

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Seed cells in 6-well plates at a density that will allow for logarithmic growth for the duration of the experiment.

-

Treat cells with this compound at concentrations around the IC50 (e.g., 1 nM, 10 nM, 100 nM) and a vehicle control (DMSO) for 48 to 96 hours.

-

Harvest cells by centrifugation and wash once with ice-cold PBS.

-

Lyse the cell pellet with RIPA buffer on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point is 1:1000 for most antibodies.

-

Wash the membrane three times with TBST for 5 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 5 minutes each.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities using software like ImageJ and normalize to a loading control (e.g., Total Histone H3 for histone marks, GAPDH or β-actin for other proteins).[4]

-

Flow Cytometry for Myeloid Differentiation Markers

This protocol is used to assess the induction of myeloid differentiation in AML cells by measuring the expression of cell surface markers CD11b and CD86.[5][6]

-

Materials:

-

MV4;11 cells

-

Complete culture medium

-

This compound

-

FITC-conjugated anti-CD11b antibody

-

PE-conjugated anti-CD86 antibody

-

Isotype control antibodies (FITC-IgG, PE-IgG)

-

FACS buffer (PBS with 2% FBS)

-

7-AAD or Propidium Iodide (for viability staining)

-

-

Procedure:

-

Seed MV4;11 cells in 12-well plates.

-

Treat cells with this compound at various concentrations (e.g., 1 nM, 10 nM, 100 nM) and a vehicle control for 4 to 6 days.

-

Harvest approximately 5 x 10^5 cells per sample by centrifugation.

-

Wash the cells once with cold FACS buffer.

-

Resuspend the cell pellet in 100 µL of FACS buffer containing the fluorescently conjugated antibodies (CD11b, CD86, and isotype controls) at the manufacturer's recommended concentration.

-

Incubate on ice in the dark for 30 minutes.

-

Wash the cells twice with 1 mL of cold FACS buffer.

-

Resuspend the cells in 300-500 µL of FACS buffer containing a viability dye (e.g., 7-AAD).

-

Analyze the samples on a flow cytometer.

-

Gating Strategy:

-

Gate on the main cell population in the forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris.

-

Gate on single cells using FSC-A vs. FSC-H.

-

Gate on the live cell population by excluding 7-AAD positive cells.

-

Analyze the expression of CD11b and CD86 on the live, single-cell population. Use the isotype controls to set the gates for positive staining.

-

-

Mandatory Visualization

Caption: LSD1-CoREST signaling pathway and the effect of this compound.

Caption: General experimental workflow for studying this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. haematologica.org [haematologica.org]

- 3. bcrj.org.br [bcrj.org.br]

- 4. researchgate.net [researchgate.net]

- 5. Human Small Cell Lung Cancer Cells (NCI-H1417) – Cells Online [cells-online.com]

- 6. Upregulation of CD11b and CD86 through LSD1 inhibition promotes myeloid differentiation and suppresses cell proliferation in human monocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Lsd1-UM-109 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro characterization of Lsd1-UM-109, a potent and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). The included methodologies are essential for assessing its biochemical potency and cellular efficacy.

Introduction to LSD1 and this compound

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent amine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2] By demethylating H3K4, a mark associated with active transcription, LSD1 generally acts as a transcriptional repressor.[2] It is a key component of several multiprotein complexes, including the CoREST and NuRD complexes, which are essential for its demethylase activity on nucleosomal substrates.[2][3] LSD1's role extends beyond histones to non-histone substrates like p53.[2] Due to its overexpression in various cancers, LSD1 has emerged as a promising therapeutic target.[2][3][4][5]

This compound is a highly potent, reversible inhibitor of LSD1.[6] Its mechanism of action involves binding to the active site of the enzyme, thereby preventing the demethylation of its substrates. This inhibition of LSD1 leads to an increase in histone methylation, altering gene expression and subsequently inhibiting cancer cell growth.[4][5]

Quantitative Data Summary

The following table summarizes the reported in vitro potency of this compound.

| Assay Type | Target/Cell Line | Metric | Value (nM) |

| Biochemical Assay | Recombinant LSD1 | IC50 | 3.1[6] |

| Cell Growth Assay | MV4;11 (Acute Leukemia) | IC50 | 0.6[6] |

| Cell Growth Assay | H1417 (Small-Cell Lung Cancer) | IC50 | 1.1[6] |

Experimental Protocols

Biochemical Assay: LSD1 Peroxidase-Coupled Fluorometric Assay

This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the LSD1-mediated demethylation reaction. The H₂O₂ is used by horseradish peroxidase (HRP) to oxidize a fluorogenic substrate, resulting in a fluorescent signal proportional to LSD1 activity.

Materials:

-

Recombinant human LSD1/CoREST complex

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Histone H3 (1-21) peptide with dimethylated lysine 4 (H3K4me2)

-

Horseradish peroxidase (HRP)

-

Amplex Red (or similar fluorogenic peroxidase substrate)

-

Assay Buffer: 50 mM HEPES, pH 7.5

-

Black, flat-bottom 96-well plates

-

Fluorescence microplate reader

Protocol:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 1 mM. Further dilute the compounds in Assay Buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

-

Enzyme and Substrate Preparation:

-

Dilute the LSD1/CoREST enzyme complex in Assay Buffer to the desired concentration.

-

Prepare a working solution of the H3K4me2 peptide substrate in Assay Buffer.

-

-

Assay Reaction:

-

Add 5 µL of the diluted this compound or DMSO (for control wells) to the wells of the 96-well plate.

-

Add 20 µL of the LSD1/CoREST enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the demethylation reaction by adding 25 µL of the H3K4me2 peptide substrate solution to each well.

-

Incubate the plate at 37°C for 60 minutes.

-

-

Detection:

-

Prepare a detection reagent solution containing HRP and Amplex Red in Assay Buffer.

-

Add 50 µL of the detection reagent to each well.

-

Incubate the plate at room temperature for 15-30 minutes, protected from light.

-

-

Data Acquisition: Measure the fluorescence intensity using a microplate reader with excitation at 530-540 nm and emission at 585-595 nm.[7]

-

Data Analysis:

-

Subtract the background fluorescence (wells without enzyme).

-